molecular formula C21H23F3N4O2 B10938548 N-(3,5-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

N-(3,5-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide

Cat. No.: B10938548
M. Wt: 420.4 g/mol
InChI Key: IFNLWSLPDHSEBN-UHFFFAOYSA-N
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Description

N~1~-(3,5-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a trifluoromethyl group, and a propanamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the trifluoromethyl group and the isopropyl group. The final step involves the formation of the propanamide moiety through an amide coupling reaction. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency of the synthesis. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,5-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(3,5-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, N1-(3,5-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3,5-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3,5-DIMETHYLPHENYL)-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions

Properties

Molecular Formula

C21H23F3N4O2

Molecular Weight

420.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-[6-oxo-2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanamide

InChI

InChI=1S/C21H23F3N4O2/c1-12(2)28-11-16-17(21(22,23)24)10-19(30)27(20(16)26-28)6-5-18(29)25-15-8-13(3)7-14(4)9-15/h7-12H,5-6H2,1-4H3,(H,25,29)

InChI Key

IFNLWSLPDHSEBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C(C)C)C(F)(F)F)C

Origin of Product

United States

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